molecular formula C21H28ClN3O6S B2940567 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215705-78-4

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2940567
CAS No.: 1215705-78-4
M. Wt: 485.98
InChI Key: HHCCNOXOYANOCO-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole core, a morpholine moiety, and a dihydrodioxine ring

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S.ClH/c1-26-15-4-5-16(27-2)19-18(15)22-21(31-19)24(20(25)17-14-29-12-13-30-17)7-3-6-23-8-10-28-11-9-23;/h4-5,14H,3,6-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCNOXOYANOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=COCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole core, followed by the introduction of the morpholine group and the dihydrodioxine ring. Common reagents used in these steps include various halogenating agents, amines, and oxidizing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous quality control measures. The use of automated systems for monitoring reaction parameters and product purification techniques such as crystallization, distillation, and chromatography would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE
  • **N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE SULFATE

Uniqueness

The uniqueness of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential therapeutic applications. Its unique structure incorporates various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, including its interactions with biological targets and its potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C21H26ClN3O3S2C_{21}H_{26}ClN_3O_3S^2 with a molecular weight of approximately 468.0324 g/mol. The structure features a benzothiazole ring and morpholine moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H26ClN3O3S2
Molecular Weight468.0324 g/mol
SMILES RepresentationCSc1ccc(cc1)C(=O)N(c1sc2c(n1)c(OC)ccc2OC)CCN(C)C.Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Studies suggest that it may act as an inhibitor of certain pathways involved in inflammation and cancer progression.

Potential Targets

  • Cyclooxygenase (COX) Enzymes : The compound may exhibit inhibitory effects on COX enzymes, which play a crucial role in inflammation and pain pathways .
  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that the compound may interact with GPCRs, leading to alterations in intracellular signaling cascades .
  • Nucleic Acids : Investigations into the binding affinity of the compound with DNA or RNA could reveal mechanisms related to its antiproliferative effects.

In Vitro Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Breast Cancer Cell Lines : Compounds were tested for their antiproliferative effects on human breast tumor cell lines, showing promising results in inhibiting cell growth .

Case Studies

  • Anti-inflammatory Activity : A study reported that similar compounds exhibited over 70% inhibition of COX-II activity at specific concentrations, indicating potential use in treating inflammatory conditions .
  • Anticancer Properties : Research on chloroquine analogs highlighted the importance of structural modifications in enhancing anticancer efficacy against breast cancer cells .

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